molecular formula C20H14Cl2O2 B13992900 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione CAS No. 94463-69-1

2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B13992900
CAS No.: 94463-69-1
M. Wt: 357.2 g/mol
InChI Key: BQPGAXMQMDPPLR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure featuring multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by a series of electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings .

Scientific Research Applications

2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in cellular processes and pathways, which are the basis for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3-(4-methylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
  • 2,5-Dichloro-3-(4-isopropylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione
  • 2,5-Dichloro-3-(4-tert-butylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione

Uniqueness

What sets 2,5-Dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione apart from similar compounds is its specific substitution pattern and the presence of both chlorine and ethyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

94463-69-1

Molecular Formula

C20H14Cl2O2

Molecular Weight

357.2 g/mol

IUPAC Name

2,5-dichloro-3-(4-ethylphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H14Cl2O2/c1-2-12-8-10-14(11-9-12)16-18(22)19(23)15(17(21)20(16)24)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

BQPGAXMQMDPPLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

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